molecular formula C8H10ClFN2O B13289543 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

Cat. No.: B13289543
M. Wt: 204.63 g/mol
InChI Key: XEPPQZOKLBNTPY-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C₈H₁₀ClFN₂O. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring, along with two amine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative, followed by nucleophilic substitution reactions to introduce the chloro, ethoxy, and fluoro groups. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents like boron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, ethoxy, and fluoro groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-ethoxy-5-fluorobenzene-1,3-diamine: Unique due to the specific combination of chloro, ethoxy, and fluoro groups.

    4-Chloro-6-methoxy-5-fluorobenzene-1,3-diamine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-6-ethoxy-5-bromobenzene-1,3-diamine: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The unique combination of substituents in this compound provides distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63 g/mol

IUPAC Name

4-chloro-6-ethoxy-5-fluorobenzene-1,3-diamine

InChI

InChI=1S/C8H10ClFN2O/c1-2-13-8-5(12)3-4(11)6(9)7(8)10/h3H,2,11-12H2,1H3

InChI Key

XEPPQZOKLBNTPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1N)N)Cl)F

Origin of Product

United States

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